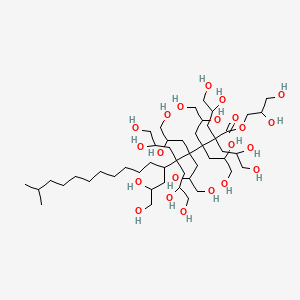
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Vue d'ensemble
Description
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is an unsaturated aldehyde with a unique structure characterized by three conjugated double bonds and two carbon-13 isotopes at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 typically involves the use of labeled precursors to introduce the carbon-13 isotopes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired trienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of labeled carbon sources can be costly, so optimization of the synthesis route is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or hydrazines in the presence of a catalyst.
Major Products Formed
Oxidation: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienoic acid.
Reduction: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in studies of metabolic pathways involving unsaturated aldehydes.
Medicine: Investigated for its potential role in drug development and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The conjugated double bonds also make it susceptible to addition reactions, which can alter its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4E,6Z)-nona-2,4,6-trienal
- (2E,4E,6E)-nona-2,4,6-trienal (without carbon-13 labeling)
- (2E,4E,6E)-deca-2,4,6-trienal
Uniqueness
The uniqueness of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 lies in its isotopic labeling, which allows for detailed mechanistic studies and tracing of metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of specific carbon atoms is crucial.
Propriétés
IUPAC Name |
(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-YEFBJGOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=[13CH]/[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)




![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)



